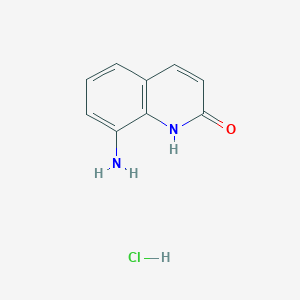

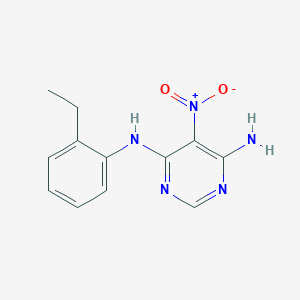

![molecular formula C7H12O B2509781 2-Bicyclo[2.1.1]hexanylmethanol CAS No. 1785027-95-3](/img/structure/B2509781.png)

2-Bicyclo[2.1.1]hexanylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bicyclo[2.1.1]hexanylmethanol is a saturated bicyclic structure that is increasingly being incorporated into newly developed bio-active compounds . It is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 2-Bicyclo[2.1.1]hexanylmethanol involves a photocatalytic cycloaddition reaction . This process provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of 2-Bicyclo[2.1.1]hexanylmethanol is significant because it has defined exit vectors . Many substitution patterns are underexplored as building blocks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Bicyclo[2.1.1]hexanylmethanol include the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Applications De Recherche Scientifique

- Example : Saturated analogs of biorelevant trisubstituted benzenes can be synthesized using this compound .

- Example : Polysubstituted 2-BCHs could extend the bioisostere concept to benzenes with three or more substituents .

- Applications : Mechanophores can be designed based on its multimodal response to mechanical forces .

Pharmaceutical Drug Design

Chemical Space Exploration

Mechanophores and Force-Responsive Chemistry

Modular Synthesis of Bicyclo[2.1.1]hexane Modules

Bioisosteric Replacement Strategies

Synthetic Challenges and Opportunities

Mécanisme D'action

Target of Action

2-Bicyclo[2.1.1]hexanylmethanol is a type of saturated bridged-bicyclic compound . These compounds are currently under intense investigation as building blocks for pharmaceutical drug design They are known to be used as bioisosteres of ortho-substituted benzene , suggesting that they may interact with a wide range of biological targets.

Mode of Action

The exact mode of action of 2-Bicyclo[21It’s known that these compounds can be prepared using a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various distinct substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres , which suggests that they may interact with their targets in a manner similar to these benzene compounds.

Biochemical Pathways

The specific biochemical pathways affected by 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may affect a wide range of biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[21The compound’s structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may have a wide range of biological effects

Safety and Hazards

Orientations Futures

The future directions for 2-Bicyclo[2.1.1]hexanylmethanol involve exploring the opportunities provided by the functionalization of the bridge positions of bicyclo[2.1.1]hexanes . This could extend the bioisostere concept to benzenes containing three or more substituents and provide opportunities to explore chemical space that is inaccessible to aromatic motifs .

Propriétés

IUPAC Name |

2-bicyclo[2.1.1]hexanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGJEPXOGFSJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

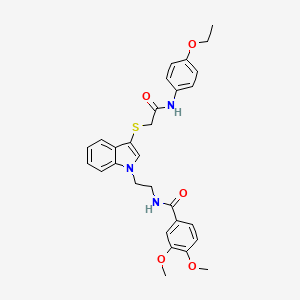

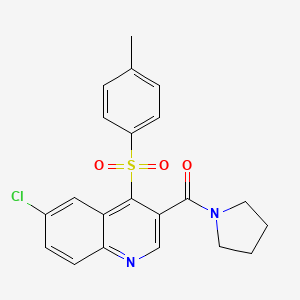

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)

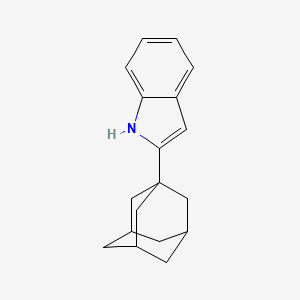

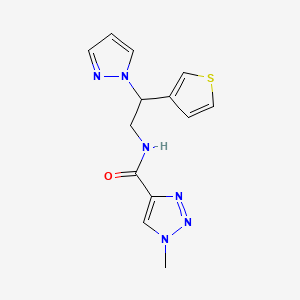

![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

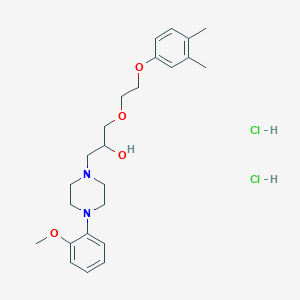

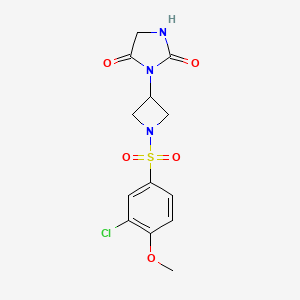

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)